tetrahydrofurfurylamine hydrochloride chemical structure and molecular weight
tetrahydrofurfurylamine hydrochloride chemical structure and molecular weight
This technical guide details the chemical structure, physiochemical properties, synthesis, and pharmaceutical applications of Tetrahydrofurfurylamine Hydrochloride (THFA·HCl).
Executive Summary
Tetrahydrofurfurylamine Hydrochloride (THFA·HCl) is the hydrochloride salt of tetrahydrofurfurylamine, a saturated heterocyclic primary amine. It serves as a critical chiral building block in medicinal chemistry, particularly for introducing the tetrahydrofuran (THF) moiety—a pharmacophore known to improve aqueous solubility and metabolic stability in drug candidates. Unlike its aromatic precursor (furfurylamine), THFA·HCl offers a non-planar, aliphatic ring system with a stereocenter at the C2 position, making it valuable for structure-activity relationship (SAR) studies in multidimensional chemical space.
Chemical Identity & Structure
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | (Tetrahydrofuran-2-yl)methanamine hydrochloride |
| Common Name | Tetrahydrofurfurylamine Hydrochloride |
| Synonyms | 2-Aminomethyltetrahydrofuran HCl; THFA[1][2][3]·HCl |
| CAS Number (Racemic) | Not widely assigned (Refer to Free Base CAS: 4795-29-3) |
| CAS Number (R-Isomer) | 7175-80-6 |
| CAS Number (S-Isomer) | 7175-81-7 |
| Molecular Formula | C₅H₁₁NO[1][2][4][5][6] · HCl |
| Molecular Weight | 137.61 g/mol (Free base: 101.15; HCl: 36.46) |
Structural Analysis
The molecule consists of a saturated five-membered oxygen heterocycle (tetrahydrofuran) substituted at the 2-position with a methylamine group. The nitrogen atom is protonated in the hydrochloride salt form, rendering it an ammonium cation balanced by a chloride anion.
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Chirality: The C2 carbon is a chiral center. The commercial product is often racemic, but enantiopure (R) and (S) forms are critical for asymmetric synthesis.
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Conformation: The THF ring adopts an envelope conformation to minimize torsional strain, which influences the spatial projection of the aminomethyl arm.
Physiochemical Profile
Understanding the physical state is crucial for handling and formulation.
| Property | Description |
| Physical State | White to off-white crystalline solid (Free base is a liquid) |
| Solubility | Highly soluble in water, methanol, and ethanol; sparingly soluble in non-polar solvents (hexane, ether). |
| Hygroscopicity | Moderate. The HCl salt is more stable than the free base (which absorbs CO₂) but should be stored under desiccant. |
| Acidity (pKa) | ~9.5 (Conjugate acid of the amine). It acts as a weak acid in solution. |
| Melting Point | Typically 100–105°C (Dependent on enantiomeric purity and solvation). |
Synthesis & Manufacturing Protocols
The synthesis of THFA·HCl typically proceeds via the hydrogenation of furfurylamine followed by salt formation.
Synthetic Pathway (DOT Diagram)
Figure 1: Industrial synthesis pathway from renewable furfural feedstocks to THFA[2][3][7][8][9][10]·HCl.
Laboratory Protocol: Salt Formation
Objective: Conversion of commercial Tetrahydrofurfurylamine (Free Base) to the Hydrochloride Salt for improved stability.
Reagents:
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Tetrahydrofurfurylamine (Free Base, CAS 4795-29-3)
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HCl (4M in Dioxane or anhydrous Diethyl Ether)
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Anhydrous Ethanol (Solvent)
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Diethyl Ether (Antisolvent)
Step-by-Step Methodology:
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Dissolution: Dissolve 10 mmol (1.01 g) of Tetrahydrofurfurylamine in 10 mL of anhydrous ethanol in a round-bottom flask under nitrogen atmosphere. Note: Cooling to 0°C is recommended to control exotherm.
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Acidification: Dropwise add 1.1 equivalents (11 mmol) of HCl solution (e.g., 4M in dioxane) while stirring. Monitor pH until it reaches ~2-3.
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Precipitation: The solution may become turbid. Add anhydrous diethyl ether (30 mL) slowly to induce crystallization of the salt.
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Filtration: Filter the white precipitate under vacuum.
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Washing: Wash the filter cake twice with cold diethyl ether to remove excess acid and organic impurities.
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Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.
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Validation: Confirm structure via Melting Point and 1H-NMR.
Analytical Characterization
To validate the identity of THFA·HCl, the following spectral data are standard.
Proton NMR (1H-NMR)
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Solvent: D₂O or DMSO-d₆
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Key Signals:
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δ 1.5 - 2.1 ppm (Multiplet, 4H): Protons on the C3 and C4 carbons of the THF ring.
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δ 2.8 - 3.1 ppm (Doublet/Multiplet, 2H): The exocyclic methylene group (-CH₂-NH₃⁺). The chemical shift is downfield compared to the free base due to the positive charge on nitrogen.
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δ 3.6 - 3.9 ppm (Multiplet, 2H): Protons on the C5 carbon (adjacent to oxygen).
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δ 4.0 - 4.2 ppm (Multiplet, 1H): The chiral methine proton at C2.
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Infrared Spectroscopy (FT-IR)
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~2800–3200 cm⁻¹: Broad ammonium (N-H) stretch, characteristic of amine salts (obscures C-H stretches).
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~1050–1100 cm⁻¹: Strong C-O-C stretching vibration from the tetrahydrofuran ring ether linkage.
Applications in Drug Development[10][11][12]
THFA·HCl is a versatile "privileged structure" intermediate.
Pharmacological Significance
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Solubility Enhancer: The THF ring is polar but lipophilic enough to cross membranes, often used to replace phenyl or cyclohexyl rings to improve water solubility (logP adjustment).
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Chiral Scaffold: The (R) and (S) enantiomers allow researchers to probe the stereochemical requirements of a binding pocket.
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Peptidomimetics: Used as a C-terminal capping group to prevent enzymatic degradation of peptide drugs.
Case Studies & Derivatives
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Modafinil Derivatives: THFA has been used to synthesize analogs of Modafinil to explore monoamine transporter inhibition. The THF ring provides a distinct steric profile compared to the standard amide.
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Muscarinic Agonists: The structural similarity between the tetrahydrofurfuryl group and the muscarine natural product makes THFA·HCl a key starting material for synthesizing muscarinic acetylcholine receptor ligands.
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Naftidrofuryl (Reference): While Naftidrofuryl (vasodilator) contains a tetrahydrofurfuryl ester, the amine analog (THFA) is often used in parallel library synthesis to create bioisosteres (Amide vs. Ester linkers).
Application Workflow (DOT Diagram)
Figure 2: Utilization of THFA·HCl in diverse medicinal chemistry campaigns.
Safety & Handling
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GHS Classification: Skin Irritant (H315), Eye Irritant (H319).
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Incompatibility: Strong oxidizing agents.
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Storage: Store in a cool, dry place. Hygroscopic—keep tightly sealed.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 253298, Tetrahydrofurfurylamine. PubChem. Available at: [Link]
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Fisher Scientific. (R)-(-)-Tetrahydrofurfurylamine Hydrochloride Product Data. Available at: [Link]
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Zhou, J., et al. (2004).[11] "Piperidine-based nocaine/modafinil hybrid ligands as highly potent monoamine transporter inhibitors." Journal of Medicinal Chemistry. (Cited for application in Modafinil derivative synthesis).[3][11]
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Royal Society of Chemistry. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel.[9] Catalysis Science & Technology. Available at: [Link]
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Fernández de la Pradilla, R., et al. (2006). "Synthesis of Tetrahydrofurfurylamines Related to Muscarine." Heterocycles. Available at: [Link]
Sources
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- 3. chiralvision.com [chiralvision.com]
- 4. CAS RN undefined | Fisher Scientific [fishersci.co.uk]
- 5. sincerechemical.com [sincerechemical.com]
- 6. (2R)-Tetrahydro-2-furanmethanamine Hydrochloride, TRC 10 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. US4598159A - Process for producing furfurylamine and/or tetrahydrofurfurylamine - Google Patents [patents.google.com]
- 9. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
